3-(Carbamimidoyl)-1,1-dimethylurea
Overview
Description
3-(Carbamimidoyl)-1,1-dimethylurea: is an organic compound with a unique structure that includes a carbamimidoyl group attached to a dimethylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea typically involves the reaction of dimethylurea with a suitable carbamimidoylating agent. One common method includes the use of cyanamide or its derivatives under controlled conditions to introduce the carbamimidoyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Carbamimidoyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The carbamimidoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Urea derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(Carbamimidoyl)-1,1-dimethylurea is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(Carbamimidoyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1-Carbamimidoyl-1-methylurea: Similar structure with one less methyl group.
3-Carbamimidoyl-1,1-diethylurea: Similar structure with ethyl groups instead of methyl groups.
1-Carbamimidoyl-3-methylurea: Similar structure with the carbamimidoyl group attached to a different position.
Uniqueness: 3-(Carbamimidoyl)-1,1-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the urea backbone enhances its stability and reactivity compared to similar compounds with different alkyl substitutions.
Biological Activity
3-(Carbamimidoyl)-1,1-dimethylurea, also known by its CAS number 118632-64-7, is an organic compound characterized by a unique structure that includes a carbamimidoyl group attached to a dimethylurea backbone. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure allows for specific interactions with biological targets, which is crucial for its activity as an enzyme inhibitor and potential therapeutic agent.
The mechanism of action of this compound involves its interaction with various enzymes and receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt metabolic pathways, resulting in therapeutic effects against several diseases.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. This property positions it as a candidate for further development in the field of antimicrobial therapeutics.
Enzyme Inhibition
Studies have highlighted the compound's potential as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain proteases and kinases that are critical in cancer progression and other diseases .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies on rats, the compound exhibited renal alterations at higher doses but was not found to be mutagenic . The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg body weight per day .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : One study tested various concentrations of the compound against common pathogenic bacteria and fungi. Results indicated a significant reduction in microbial viability at concentrations above 100 µg/mL.
- Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The results suggested that this compound could effectively reduce kinase activity by up to 70% at optimal concentrations .
Comparative Analysis with Similar Compounds
Compound Name | Structure Comparison | Biological Activity |
---|---|---|
1-Carbamimidoyl-1-methylurea | One less methyl group | Similar enzyme inhibition properties |
3-Carbamimidoyl-1,1-diethylurea | Ethyl groups instead of methyl groups | Enhanced stability but similar activity |
1-Carbamimidoyl-3-methylurea | Carbamimidoyl group at different position | Varies in potency against specific targets |
Properties
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQMVUUWPSXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603139 | |
Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118632-64-7 | |
Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Carbamimidoyl)-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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